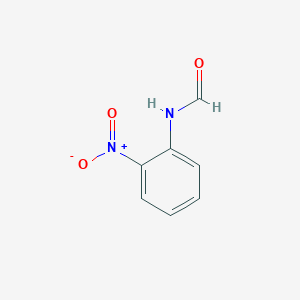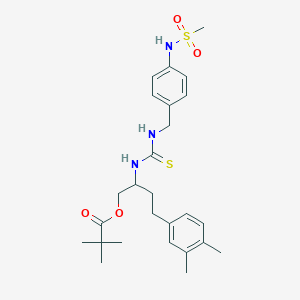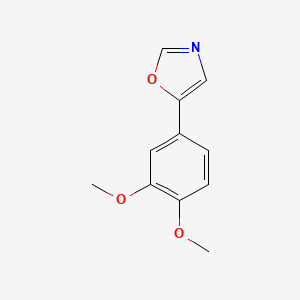
n-(2-Nitrophenyl)formamide
Descripción general
Descripción
N-(2-Nitrophenyl)formamide: is an organic compound with the molecular formula C7H6N2O3. It is a derivative of formamide where the hydrogen atom is replaced by a 2-nitrophenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Nitrophenyl)formamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of heterocyclic compounds and other nitrogen-containing molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic assays
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method to prepare N-(2-nitrophenyl)formamide involves the reaction of 2-nitroaniline with formic acid or formic acid derivatives under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently.
Formylation Using Formamides: Another method involves the use of formamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and dehydrating agents is common to facilitate the formylation process.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: N-(2-Nitrophenyl)formamide can undergo reduction reactions to form N-(2-aminophenyl)formamide. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 2-nitroaniline and formic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: N-(2-aminophenyl)formamide.
Substitution: Derivatives with different functional groups replacing the nitro group.
Hydrolysis: 2-nitroaniline and formic acid.
Comparación Con Compuestos Similares
N-(4-Nitrophenyl)formamide: Similar in structure but with the nitro group at the para position. It exhibits different reactivity and applications due to the positional difference of the nitro group.
N-(2-Aminophenyl)formamide: The reduced form of N-(2-nitrophenyl)formamide, which has an amino group instead of a nitro group. It is used in different synthetic applications due to its different reactivity.
Uniqueness: this compound is unique due to the presence of both a nitro group and a formamide group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-5H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYJTNRRZYHLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293091 | |
| Record name | n-(2-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-32-8 | |
| Record name | NSC87164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-NITROFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3056707.png)









![4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B3056724.png)

